molecular formula C9H12N2Na2O11P2 B1139553 2/'-Deoxyuridine-5/'-diphosphate sodium salt CAS No. 102814-06-2

2/'-Deoxyuridine-5/'-diphosphate sodium salt

Cat. No.: B1139553
CAS No.: 102814-06-2
M. Wt: 432.13
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Description

2’-Deoxyuridine-5’-diphosphate sodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxy sugar. This compound is essential in various biochemical processes, particularly in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyuridine-5’-diphosphate sodium salt typically involves the phosphorylation of 2’-deoxyuridine. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates. The resulting product is then purified through ion-exchange chromatography to obtain the sodium salt form.

Industrial Production Methods: Industrial production of 2’-deoxyuridine-5’-diphosphate sodium salt often involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is typically stored under cold conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyuridine-5’-diphosphate sodium salt undergoes several types of chemical reactions, including:

    Phosphorylation: Conversion to triphosphate forms.

    Hydrolysis: Breakdown into monophosphate and free uridine derivatives.

    Substitution: Replacement of the uracil base with other nucleobases.

Common Reagents and Conditions:

    Phosphorylation: Phosphoryl chloride (POCl3), pyridine, anhydrous conditions.

    Hydrolysis: Acidic or enzymatic conditions.

    Substitution: Various nucleophilic agents under controlled pH and temperature.

Major Products:

    Phosphorylation: 2’-Deoxyuridine-5’-triphosphate.

    Hydrolysis: 2’-Deoxyuridine-5’-monophosphate and uridine derivatives.

    Substitution: Modified nucleotides with different bases.

Scientific Research Applications

2’-Deoxyuridine-5’-diphosphate sodium salt is widely used in scientific research due to its role in DNA synthesis and repair. Some key applications include:

    Chemistry: Used as a precursor in the synthesis of other nucleotide analogs.

    Biology: Essential in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential in antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The primary mechanism of action of 2’-deoxyuridine-5’-diphosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This reaction is crucial for maintaining the balance of nucleotide pools within the cell and ensuring the fidelity of DNA synthesis. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA repair and apoptosis.

Comparison with Similar Compounds

    2’-Deoxyuridine-5’-monophosphate: A precursor in the synthesis of 2’-deoxyuridine-5’-diphosphate.

    2’-Deoxyuridine-5’-triphosphate: A higher phosphorylated form involved in DNA synthesis.

    2’-Deoxycytidine-5’-triphosphate: Another nucleotide analog used in DNA replication.

Uniqueness: 2’-Deoxyuridine-5’-diphosphate sodium salt is unique due to its specific role in the synthesis of deoxythymidine monophosphate, a critical step in DNA replication and repair. Its ability to be phosphorylated to the triphosphate form and incorporated into DNA makes it a valuable tool in molecular biology and therapeutic research.

Properties

IUPAC Name

disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O11P2.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXRPMGWFALFO-CDNBRZBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102814-06-2
Record name 2'-Deoxyuridine 5'-diphosphate sodium salt
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